6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the CAS Number: 53681-51-9. It has a molecular weight of 231.25 .
Molecular Structure Analysis
The molecular formula of this compound is C12H13N3O2 . For more detailed structural information, you may want to refer to a dedicated chemical database or resource .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Crystal Structure Analysis
- Schwabenländer, Kirfel, and Müller (1998) demonstrated the use of 6-amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione in crystallography, where its crystal structure was determined. This application is vital for understanding the molecular and electronic structure of the compound (Schwabenländer, Kirfel, & Müller, 1998).
Synthesis of Novel Compounds
- Singh, Aggarwal, and Kumar (1992) explored the transformation of 3-benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione, a related compound, under certain conditions to produce new pyrimidine derivatives. This indicates the potential of 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione in the synthesis of novel heterocyclic compounds (Singh, Aggarwal, & Kumar, 1992).
Pharmaceutical Research
- Halladay and Cowden (1990) synthesized derivatives of 6-amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione for antimalarial testing, showcasing its application in the development of antimalarial drugs (Halladay & Cowden, 1990).
Nonlinear Optical (NLO) Applications
- Mohan et al. (2020) synthesized novel bis-uracil derivatives using 6-amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione, evaluating their potential in nonlinear optical (NLO) applications. This highlights the compound's relevance in advanced material sciences (Mohan et al., 2020).
Optical and Drug Discovery Applications
- Further research by Mohan et al. (2020) delved into antimicrobial, photoluminescence, and molecular docking studies of pyrimidine-based bis-uracil derivatives, underlining the compound's versatility in various scientific applications (Mohan et al., 2020).
Safety And Hazards
properties
IUPAC Name |
6-amino-1-benzyl-3-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-14-11(16)7-10(13)15(12(14)17)8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLNUNZSPLVKFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364697 |
Source
|
Record name | 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
53681-51-9 |
Source
|
Record name | 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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